molecular formula C13H17NO3 B12102530 2-(2,2-Diethoxyethoxy)benzonitrile

2-(2,2-Diethoxyethoxy)benzonitrile

Cat. No.: B12102530
M. Wt: 235.28 g/mol
InChI Key: RBWUCTVJBCGOJX-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxy-ethoxy)-benzonitrile is an organic compound with the molecular formula C12H15NO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-(2,2-diethoxy-ethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxy-ethoxy)-benzonitrile typically involves the reaction of benzonitrile with 2-(2,2-diethoxy-ethoxy)ethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-Diethoxy-ethoxy)-benzonitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diethoxy-ethoxy)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

2-(2,2-Diethoxy-ethoxy)-benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2-Diethoxy-ethoxy)-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Diethoxy-ethoxy)-benzene
  • 2-(2,2-Diethoxy-ethoxy)-ethanol
  • 2-(2,2-Diethoxy-ethoxy)-ethanamine

Uniqueness

2-(2,2-Diethoxy-ethoxy)-benzonitrile is unique due to the presence of both the nitrile group and the 2-(2,2-diethoxy-ethoxy) substituent on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(2,2-diethoxyethoxy)benzonitrile

InChI

InChI=1S/C13H17NO3/c1-3-15-13(16-4-2)10-17-12-8-6-5-7-11(12)9-14/h5-8,13H,3-4,10H2,1-2H3

InChI Key

RBWUCTVJBCGOJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC=C1C#N)OCC

Origin of Product

United States

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